6-Fluoro-1-methyl-1H-indazol-3-amine
Vue d'ensemble
Description
“6-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . It’s a solid substance .
Synthesis Analysis
Indazole derivatives, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1-methyl-1H-indazol-3-amine” includes a 1H-indazole ring, which is a nitrogenous heterocycle. The molecule also contains a fluorine atom at the 6th position and a methyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“6-Fluoro-1-methyl-1H-indazol-3-amine” is a solid substance . It has an empirical formula of C8H8FN3 and a molecular weight of 165.17 .
Applications De Recherche Scientifique
Application in Cancer Research
Summary of the Application
Indazole derivatives, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been studied for their potential antitumor activity . These compounds have been evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Methods of Application or Experimental Procedures
The cancer cell lines were treated with indazole derivatives for 48 hours at a range of concentrations (from 0.625 to 10 μM). The inhibitory effect of these compounds on the cancer cells was then assessed using a colorimetric assay known as the MTT assay .
Results or Outcomes
Among the indazole derivatives tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Application in Parkinson’s Disease Research
Summary of the Application
Indazole derivatives, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been studied for their potential use in Parkinson’s disease research . Specifically, these compounds have been evaluated as potential radiotracers for imaging leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease .
Methods of Application or Experimental Procedures
The compound was radiolabeled with Fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging. The resulting radiotracer, [18F]FIPM, was then evaluated for its ability to cross the blood-brain barrier and bind to LRRK2 in the brain .
Results or Outcomes
While [18F]FIPM showed limited potential as an in vivo PET tracer for LRRK2, it was suggested that it could be used as a lead compound for developing new radiotracers with improved in vivo brain properties .
Application in Antibacterial Research
Summary of the Application
Indazole-containing heterocyclic compounds, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been studied for their potential antibacterial activity . These compounds have been evaluated for their inhibitory activities against various bacterial strains .
Methods of Application or Experimental Procedures
The antibacterial activity of these compounds is typically assessed using disk diffusion or broth dilution methods. In these assays, bacterial cultures are exposed to various concentrations of the indazole derivatives, and the growth inhibition is measured .
Results or Outcomes
While specific results for “6-Fluoro-1-methyl-1H-indazol-3-amine” are not available, indazole derivatives in general have shown promising antibacterial activity in preliminary studies .
Application in Antihypertensive Research
Summary of the Application
Indazole-containing heterocyclic compounds, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been studied for their potential use in antihypertensive research . These compounds have been evaluated for their inhibitory activities against enzymes involved in blood pressure regulation .
Methods of Application or Experimental Procedures
The antihypertensive activity of these compounds is typically assessed using in vitro enzyme inhibition assays and in vivo animal models. In these assays, the compounds are tested for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation .
Results or Outcomes
While specific results for “6-Fluoro-1-methyl-1H-indazol-3-amine” are not available, indazole derivatives in general have shown promising antihypertensive activity in preliminary studies .
Application in Antidepressant Research
Summary of the Application
Indazole derivatives, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have been studied for their potential use in antidepressant research . These compounds have been evaluated for their inhibitory activities against enzymes involved in mood regulation, such as monoamine oxidase (MAO) .
Methods of Application or Experimental Procedures
The antidepressant activity of these compounds is typically assessed using in vitro enzyme inhibition assays and in vivo animal models. In these assays, the compounds are tested for their ability to inhibit enzymes such as MAO, which plays a key role in mood regulation .
Results or Outcomes
While specific results for “6-Fluoro-1-methyl-1H-indazol-3-amine” are not available, indazole derivatives in general have shown promising antidepressant activity in preliminary studies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBSUXIZQEXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570383 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-1H-indazol-3-amine | |
CAS RN |
171809-13-5 | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171809-13-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.